4-ethyl-2-methyl-N'-propan-2-ylpentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(N-isopropylacrylamide-co-acrylamide) is a copolymer composed of N-isopropylacrylamide and acrylamide. This compound is known for its unique thermo-responsive properties, which make it valuable in various scientific and industrial applications. The copolymer exhibits a lower critical solution temperature (LCST) around 32°C, where it transitions from a hydrophilic to a hydrophobic state .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(N-isopropylacrylamide-co-acrylamide) can be synthesized through free radical polymerization. The process involves the copolymerization of N-isopropylacrylamide and acrylamide in the presence of an initiator such as ammonium persulfate and a catalyst like N,N,N’,N’-tetramethylethylenediamine . The reaction is typically carried out in an aqueous solution at a controlled temperature to achieve the desired copolymer composition.
Industrial Production Methods
In industrial settings, the copolymer is produced using similar free radical polymerization techniques but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality. The copolymer is then purified and processed into various forms, such as hydrogels or films, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions
Poly(N-isopropylacrylamide-co-acrylamide) undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The copolymer can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various reagents depending on the desired functional group replacement.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl groups, while substitution reactions can introduce various functional groups, enhancing the copolymer’s properties .
Scientific Research Applications
Poly(N-isopropylacrylamide-co-acrylamide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Poly(N-isopropylacrylamide-co-acrylamide) exerts its effects is primarily based on its thermo-responsive properties. At temperatures below its LCST, the copolymer is hydrophilic and swells in water. Above the LCST, it becomes hydrophobic and collapses, expelling water. This behavior is exploited in various applications, such as drug delivery, where the copolymer can release drugs in response to temperature changes .
Comparison with Similar Compounds
Similar Compounds
Poly(N-isopropylacrylamide): A homopolymer with similar thermo-responsive properties but lacks the versatility provided by the acrylamide component.
Poly(acrylamide): A hydrophilic polymer used in various applications but does not exhibit thermo-responsive behavior.
Poly(N-isopropylacrylamide-co-poly(acrylic acid)): Another copolymer with pH and temperature sensitivity, used in environmental applications.
Uniqueness
Poly(N-isopropylacrylamide-co-acrylamide) is unique due to its combination of thermo-responsive and hydrophilic properties, making it suitable for a broader range of applications compared to its homopolymer counterparts .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-ethyl-2-methyl-N'-propan-2-ylpentanediamide |
InChI |
InChI=1S/C11H22N2O2/c1-5-9(6-8(4)10(12)14)11(15)13-7(2)3/h7-9H,5-6H2,1-4H3,(H2,12,14)(H,13,15) |
InChI Key |
CPTSSQYBZLNSDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C(=O)N)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.